2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound is 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride . This nomenclature reflects its structural components:
- A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position).
- An ethanone backbone (two-carbon chain with a ketone functional group).
- A piperazine ring (six-membered heterocycle containing two nitrogen atoms at positions 1 and 4).
- A hydrochloride salt (ionic association with a chloride counterion).
The structural representation can be derived from its SMILES notation :
COC1=CC=C(C=C1)CC(=O)N1CCNCC1.Cl
This notation delineates the methoxyphenyl group (COC1=CC=C(C=C1)), the ethanone moiety (CC(=O)), the piperazine ring (N1CCNCC1), and the hydrochloride counterion (.Cl). The InChIKey HSOLOWNGBNKPJZ-UHFFFAOYSA-N further encodes its stereochemical and connectivity details.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the CAS Registry Number 1221723-52-9 , which is critical for regulatory and commercial tracking. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 75526727 (related parent) | |
| MDL Number | MFCD13368254 | |
| Synonym | 1-[(4-Methoxyphenyl)acetyl]piperazine hydrochloride | |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
These identifiers facilitate unambiguous referencing in chemical databases, synthesis protocols, and pharmacological studies.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₉ClN₂O₂ corresponds to the following composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 19 | 1.01 | 19.19 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | - | - | 270.79 |
The calculated molecular weight (270.76 g/mol ) aligns with experimental data. The chloride ion contributes 35.45 g/mol, distinguishing the hydrochloride salt from its free base counterpart (C₁₃H₁₈N₂O₂, molecular weight 234.29 g/mol).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOLOWNGBNKPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-52-9 | |
| Record name | Ethanone, 2-(4-methoxyphenyl)-1-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 1-(4-Methoxyphenyl)piperazine with Ethyl 2-Chloroacetate
This is a common initial step to introduce the ethanone moiety onto the piperazine nitrogen.
- Dissolve 1-(4-methoxyphenyl)piperazine (0.04 mol) in acetone (250 mL).
- Add potassium carbonate (0.04 mol) as a base.
- Add ethyl 2-chloroacetate (0.04 mol) to the mixture.
- Reflux the mixture for 8 hours.
- Remove solvent by rotary evaporation.
- Wash the resulting solid with water.
- Dry and recrystallize from ethanol to yield ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate (Compound 1).
This step yields the ester intermediate crucial for further transformations.
Conversion of Ester to Acetohydrazide
- Dissolve Compound 1 (0.03 mol) in ethanol (250 mL).
- Add hydrazine hydrate (0.03 mol) dissolved in ethanol slowly.
- Stir the mixture at room temperature until completion.
- Remove solvent by rotary evaporation.
- Wash the solid with water.
- Dry and recrystallize from ethanol to obtain 2-(4-(4-methoxyphenyl)piperazin-1-yl)aceto hydrazide (Compound 2).
This hydrazide intermediate can be further used for derivatization or functional group transformations.
Preparation of this compound
An alternative and direct approach involves the nucleophilic substitution of haloacetyl derivatives with 1-(4-methoxyphenyl)piperazine hydrochloride.
Procedure (Adapted from patent WO2005021521A1):
- React 1-(4-methoxyphenyl)piperazine hydrochloride with 1-halo-3-(2,6-dioxopiperidin-1-yl)propane or similar haloacetyl compounds.
- Use a base such as potassium carbonate, sodium carbonate, or cesium carbonate.
- Employ a phase transfer catalyst (e.g., tetrabutyl ammonium bromide or iodide).
- Conduct the reaction in a suitable solvent like acetone or dimethylformamide.
- Stir the mixture at controlled temperature (often room temperature to reflux) for 20-24 hours.
- Filter off inorganic salts.
- Concentrate the filtrate and purify by crystallization from isopropyl alcohol.
- Dry under vacuum to yield the hydrochloride salt of the target compound.
This method yields the hydrochloride salt directly with high purity and yield (~80%).
Comparative Data Table of Preparation Methods
| Step | Method A (Ester Route) | Method B (Direct Alkylation with Haloacetyl) |
|---|---|---|
| Starting Material | 1-(4-Methoxyphenyl)piperazine | 1-(4-Methoxyphenyl)piperazine hydrochloride |
| Key Reagents | Ethyl 2-chloroacetate, potassium carbonate | 1-halo-3-(2,6-dioxopiperidin-1-yl)propane, base |
| Solvent | Acetone, ethanol | Acetone, dimethylformamide |
| Reaction Conditions | Reflux 8 h (alkylation), room temp (hydrazide) | Stir 20-24 h at room temp to reflux |
| Intermediate | Ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate | Direct substitution product |
| Purification | Recrystallization from ethanol | Crystallization from isopropyl alcohol |
| Yield | High (not specified) | Approx. 80% |
| Product Form | Free base or hydrazide intermediate | Hydrochloride salt |
Research Findings and Notes
- The use of bases such as potassium carbonate is critical to neutralize the hydrochloride salt and facilitate nucleophilic substitution.
- Phase transfer catalysts improve reaction efficiency, especially in heterogeneous systems.
- Solvent choice affects reaction rate and purity; acetone and dimethylformamide are commonly preferred solvents for these reactions.
- Purification by crystallization from isopropyl alcohol ensures high purity of the hydrochloride salt.
- Characterization of intermediates and final products is typically performed using NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity.
- Side reactions can produce impurities such as bis-substituted piperazine derivatives or formylated by-products, which are identified and minimized through reaction control and purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol.
Scientific Research Applications
Biological Activities
Research has indicated that 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride exhibits several biological activities:
Antidepressant Activity
Studies have shown that compounds with piperazine moieties often exhibit antidepressant properties. In particular, derivatives of this compound have been evaluated for their effects on serotonin receptors, which are crucial in the modulation of mood and anxiety disorders.
Anticancer Potential
Recent investigations into the anticancer properties of piperazine derivatives have highlighted the potential of this compound. For example, it has been tested for its ability to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. Its efficacy against bacterial strains suggests that it could be developed into a therapeutic agent for treating infections.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with modified biological activities. The exploration of these derivatives is vital for enhancing therapeutic efficacy and reducing side effects.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., chlorine in QD15 or thiazolyl in ). Methoxy groups may improve metabolic stability but reduce electrophilic reactivity compared to chlorine .
- Salt Forms : Hydrochloride and dihydrochloride salts (e.g., ) enhance solubility, critical for bioavailability in drug development .
Biological Activity
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including receptors and enzymes, which can lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.20 g/mol. The compound features a methoxy group on the phenyl ring and a piperazine moiety, which are critical for its biological activity.
Research indicates that this compound exhibits antagonistic activity towards specific adrenergic receptors, particularly the alpha-1 adrenoceptors. This property is significant for conditions such as benign prostatic hyperplasia (BPH), where selective alpha-1 antagonists can provide symptomatic relief by relaxing smooth muscle in the prostate and bladder neck .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Uroselective Activity : A study highlighted that the compound demonstrated protracted uroselective alpha-1 adrenoceptor antagonistic activity, making it a candidate for treating urinary disorders associated with BPH .
- Antimicrobial Efficacy : In vitro assessments revealed that the compound exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. For instance, it showed an MIC of 62.5 μM against Enterococcus strains .
- Cytotoxic Studies : Research indicated that this compound could induce apoptosis in certain cancer cell lines, suggesting its potential utility in oncology. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-(4-methoxyphenyl)ethanone derivatives and piperazine, followed by hydrochlorination. A typical protocol involves reacting 4-chloro-1-(4-methoxyphenyl)ethanone with piperazine in a polar aprotic solvent (e.g., DMF or DCM) under reflux, with a base like K2CO3 to deprotonate piperazine. Post-reaction, the product is precipitated using HCl . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of ketone to piperazine), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, UV detection at 254 nm.
- <sup>1</sup>H NMR : Key peaks include δ 3.78 ppm (methoxy group), δ 2.8–3.5 ppm (piperazine protons), and δ 7.6–7.8 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 279.3 (free base) and [M-Cl]<sup>+</sup> at m/z 243.3 for the hydrochloride salt .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Refer to GHS guidelines for piperazine derivatives. Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release HCl vapors upon decomposition; monitor air quality with HCl gas detectors. Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent). For receptor-binding studies:
- Standardize buffers : Use pH 7.4 PBS for in vitro assays to mimic physiological conditions.
- Control for solvent effects : Limit DMSO to ≤0.1% to avoid interference with cellular targets.
- Validate with orthogonal assays : Compare radioligand binding data (e.g., <sup>3</sup>H-labeled antagonists) with functional assays (e.g., cAMP accumulation) to confirm target engagement .
Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : To enhance solubility and bioavailability:
- Salt selection : Compare hydrochloride, citrate, and phosphate salts via shake-flask solubility tests.
- Prodrug modification : Introduce ester groups at the methoxy position (e.g., acetyl-protected derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in rodent models .
Q. How can computational methods predict structure-activity relationships (SAR) for piperazine derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin (5-HT1A) or dopamine (D2) receptors. Focus on hydrogen bonding between the piperazine nitrogen and Asp3.32 residues.
- QSAR modeling : Train models with datasets of EC50 values and descriptors (e.g., logP, polar surface area) to predict affinity for CNS targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
